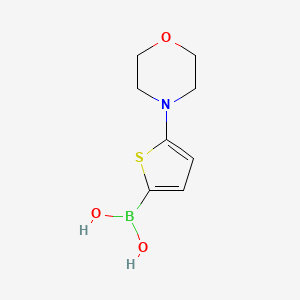

(5-Morpholinothiophen-2-yl)boronic acid

Description

Properties

Molecular Formula |

C8H12BNO3S |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

(5-morpholin-4-ylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C8H12BNO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2 |

InChI Key |

OWOYQCNCUCRNPI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(S1)N2CCOCC2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Morpholinothiophen 2 Yl Boronic Acid

Precursor Synthesis and Functionalization of the Thiophene (B33073) Heterocycle

The foundation for synthesizing the target compound lies in the preparation of appropriately substituted thiophene precursors. A common and versatile starting material is 2,5-dibromothiophene (B18171). This precursor allows for sequential, regioselective functionalization at the 2- and 5-positions.

One strategic precursor is 2-bromo-5-morpholinothiophene. Its synthesis can be achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction from 2,5-dibromothiophene and morpholine (B109124). This C-N cross-coupling reaction allows for the selective monosubstitution of one bromine atom, leaving the second bromine at the 2-position available for subsequent conversion to a boronic acid.

Alternatively, precursors for transition metal-catalyzed C-H borylation can be prepared. For instance, 4-morpholinothiophene can be synthesized through methods like the Gewald reaction, starting from phenoxyacetone, ethyl cyanoacetate, and sulfur in the presence of morpholine. ijprajournal.com This precursor, having a vacant C2 and C5 position, is suitable for direct borylation methodologies.

Another class of precursors involves thiophenes functionalized at the 5-position with a group that can be converted to morpholine after borylation. For example, 2-bromo-5-nitrothiophene (B82342) is a commercially available compound that can be borylated at the 2-position. sigmaaldrich.com The nitro group can then be reduced to an amine and further elaborated to the morpholine ring, though this route is often more complex than direct C-N coupling.

Boronation Strategies for Thiophene Derivatives

Several robust methods exist for introducing a boronic acid group onto a thiophene ring. The choice of strategy often depends on the nature of the precursor and the substituents already present on the heterocycle.

Directed ortho-Metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs deprotonation by an organolithium reagent to an adjacent position. researchgate.net For π-excessive five-membered heterocycles like thiophene, however, the inherent acidity of the protons at the C2 and C5 positions (alpha to the sulfur atom) is very high. nih.gov Consequently, direct deprotonation with a strong base like n-butyllithium (n-BuLi) occurs preferentially at a vacant C2 or C5 position, even without a directing group. nih.gov

In the context of a 5-substituted thiophene, such as 4-morpholinothiophene, direct lithiation will overwhelmingly occur at the electronically favored and sterically accessible C2 position. While the morpholine's heteroatoms might coordinate with the lithium reagent, the reaction's regioselectivity is primarily governed by the intrinsic reactivity of the thiophene ring itself rather than a classical DoM mechanism. The resulting 2-lithiated intermediate can then be trapped with a boron electrophile to form the desired boronic acid derivative.

One of the most common and reliable methods for preparing aryl and heteroaryl boronic acids is through halogen-lithium exchange. chemicalbook.comresearchgate.net This method is highly efficient for thiophene derivatives. The synthesis of (5-Morpholinothiophen-2-yl)boronic acid via this route begins with the precursor 2-bromo-5-morpholinothiophene.

The process involves treating the brominated precursor with an alkyllithium reagent, typically n-BuLi or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). chemenu.com This rapidly exchanges the bromine atom for a lithium atom, forming the highly reactive 5-morpholinothiophen-2-yllithium intermediate. researchgate.net This intermediate is then quenched by adding a boron electrophile, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound. thieme-connect.de This exchange reaction is generally very fast, often outcompeting potential side reactions. researchgate.net

Direct C-H borylation has emerged as a powerful, atom-economical method for synthesizing organoboron compounds. frontierspecialtychemicals.com This approach avoids the need for pre-halogenated substrates and the use of cryogenic organolithium reagents. Iridium-catalyzed reactions are particularly effective for the borylation of heterocycles like thiophene. ijprajournal.com

To synthesize this compound, one could start with 4-morpholinothiophene. The borylation reaction is typically carried out using a catalyst system generated from [Ir(μ-OMe)(COD)]₂ and a bipyridine ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). ijprajournal.com The boron source is a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), or pinacolborane (HBPin). The reaction selectively functionalizes the C-H bonds of the thiophene ring. For 2-substituted thiophenes, iridium catalysts show high selectivity for borylation at the C5 position. For a substrate like 4-morpholinothiophene, a mixture of products borylated at the C2 and C5 positions might be expected, requiring optimization to favor the desired 2-borylated isomer.

| Catalyst System | Boron Source | Solvent | Temperature | Selectivity | Ref. |

| [Ir(μ-OMe)(COD)]₂ / dtbpy | HBPin | n-Hexane | Room Temp. | High for C5 on 2-subst. thiophenes | ijprajournal.com |

| NacNacZn / [(DMT)H][B(C₆F₅)₄] | (H-BBN)₂ | Not specified | Not specified | C5 for 2-subst., C2 for 3-subst. | |

| Metal-free (e.g., with IDipp-zinc cations) | HBCat | Not specified | Not specified | C5 for 2-subst., C2 for 3-subst. |

This table presents general conditions for thiophene borylation; specific optimization for 4-morpholinothiophene would be required.

Introduction of the Morpholine Moiety onto the Thiophene Core

The introduction of the morpholine group is a critical step that can be performed at various stages of the synthesis. The Buchwald-Hartwig amination is a premier method for this transformation, involving the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with an amine.

This reaction is highly effective for coupling morpholine with bromothiophene derivatives. For instance, to synthesize the precursor 2-bromo-5-morpholinothiophene, one would react 2,5-dibromothiophene with morpholine. To achieve selective mono-amination, reaction conditions must be carefully controlled. Key components of this catalytic system include a palladium source, a phosphine (B1218219) ligand, and a base.

| Palladium Source | Ligand | Base | Solvent | Temperature | Ref. |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 °C | |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Not specified | |

| Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux |

This table summarizes typical conditions for Buchwald-Hartwig amination on various substrates, which are applicable to bromothiophenes.

This methodology can also be applied to a borylated thiophene. For example, 5-bromo-2-thiopheneboronic acid pinacol (B44631) ester can be coupled with morpholine to directly form the protected version of the target compound, which is then hydrolyzed.

Advanced Synthetic Routes and Optimization for this compound

Based on the methodologies described, two primary, advanced synthetic routes can be devised. The optimization of these routes involves minimizing steps, maximizing yields, and avoiding sensitive reagents or intermediates where possible. A significant challenge in reactions involving thienylboronic acids is the potential for protodeboronation (loss of the boronic acid group), especially under acidic or basic conditions at elevated temperatures.

Route A: Late-Stage Borylation via Halogen-Lithium Exchange

This route introduces the morpholine moiety first, followed by the borylation step.

Mono-amination: Start with 2,5-dibromothiophene. Perform a selective Buchwald-Hartwig amination using one equivalent of morpholine. The reaction conditions (catalyst, ligand, base, and temperature) are optimized to favor the formation of 2-bromo-5-morpholinothiophene and minimize the formation of the di-substituted product.

Boronylation: The resulting 2-bromo-5-morpholinothiophene is subjected to halogen-lithium exchange with n-BuLi or t-BuLi at -78 °C, followed by quenching with triisopropyl borate. An acidic workup then furnishes the final product, this compound.

Route B: Early-Stage Borylation and Late-Stage C-N Coupling

This route installs the boron functionality early and performs the C-N coupling on a more complex substrate.

Miyaura Borylation: Start with 2,5-dibromothiophene. Perform a selective Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. By controlling the stoichiometry, it is possible to favor the formation of 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. Boronic esters are generally more robust than boronic acids and are often preferred for subsequent reactions.

Buchwald-Hartwig Amination: The resulting borylated bromothiophene is then coupled with morpholine using standard Buchwald-Hartwig conditions. This step yields this compound pinacol ester.

Deprotection: The final step involves the hydrolysis of the pinacol ester to the free boronic acid, typically using an acid catalyst or reagents like sodium periodate.

Optimization for either route would focus on catalyst selection for the cross-coupling steps to ensure high yields and selectivity. For the halogen-lithium exchange route, precise temperature control is critical to prevent side reactions. For Route B, ensuring the stability of the boronic ester during the amination reaction is paramount.

Reactivity and Mechanistic Investigations of 5 Morpholinothiophen 2 Yl Boronic Acid

Cross-Coupling Reactions Involving (5-Morpholinothiophen-2-yl)boronic Acid

The primary application of this compound in synthetic chemistry is its use as a nucleophilic partner in metal-catalyzed cross-coupling reactions. These reactions allow for the formation of a new carbon-carbon bond between the thiophene (B33073) ring and various organic electrophiles.

Suzuki-Miyaura Cross-Coupling: Scope, Efficiency, and Chemoselectivity

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl and hetero-biaryl structures. For thienylboronic acids, including the morpholino-substituted variant, the reaction's success is highly dependent on the careful selection of catalytic systems and reaction parameters to maximize yield and minimize side reactions like protodeboronation.

The choice of the palladium catalyst and the associated ligand is critical for achieving high efficiency in the Suzuki-Miyaura coupling of thienylboronic acids. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective in some cases, challenging substrates often require more sophisticated catalytic systems. nih.gov

Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine (B1218219) ligands, have proven superior for reactions involving heteroarylboronic acids. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For thienylboronic acids, which can be prone to decomposition, a highly active catalyst is essential to ensure the rate of the cross-coupling reaction outpaces the rate of undesired side reactions. ntnu.noresearchgate.net

Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are frequently employed. XPhos precatalysts, in particular, are noted for their high efficiency in couplings involving troublesome thienylboronic acids. ntnu.noresearchgate.net The precatalyst generates a highly active, monoligated Pd(0) species in situ, which is instrumental in driving the reaction to completion, even with less reactive coupling partners like aryl chlorides. The steric bulk and electron-donating nature of the XPhos ligand promote the reductive elimination step and stabilize the palladium center throughout the catalytic cycle.

Below is a table illustrating the effect of different catalyst systems on a model Suzuki-Miyaura reaction involving a substituted thienylboronic acid, highlighting the superior performance of modern precatalysts.

| Catalyst/Ligand | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Low/No Reaction | ntnu.no |

| Pd(PPh₃)₄ | Moderate | nih.gov |

| Pd₂(dba)₃ / SPhos | Good | nih.gov |

| XPhos Pd G2/G3 | Excellent | ntnu.noresearchgate.net |

This table is illustrative, based on data for analogous 5-substituted thienylboronic acids, as specific studies on this compound are not available.

The choice of base and solvent is another crucial factor that significantly impacts the yield and efficiency of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.

Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). researchgate.netresearchgate.netnih.gov The strength and solubility of the base can influence reaction rates and the stability of the boronic acid. For thienylboronic acids, which are susceptible to base-mediated protodeboronation, a careful balance must be struck. A base that is strong enough to promote transmetalation but not so harsh as to cause significant decomposition is ideal. Aqueous inorganic bases are frequently used, and their concentration can be tuned for optimal performance. nih.gov

The solvent system must solubilize the reactants and the catalyst and can influence the reaction rate and selectivity. hes-so.ch A mixture of an organic solvent and water is often employed. nih.govresearchgate.net Common organic solvents include 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF). The water component is essential for dissolving the inorganic base and facilitating the formation of the boronate species. For instance, a 4:1 mixture of 1,4-dioxane and water has been reported as an effective solvent system for Suzuki couplings of substituted thiophenes. nih.gov The optimal solvent and base combination is highly substrate-dependent and often requires empirical screening for each specific coupling reaction. ntnu.no

Table: Effect of Base and Solvent on a Model Thienylboronic Acid Coupling

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃ | Toluene/H₂O | Moderate-Good | researchgate.net |

| K₃PO₄ | 1,4-Dioxane/H₂O | Good-Excellent | nih.gov |

| NaOH | Methanol/H₂O | Excellent | researchgate.net |

| Cs₂CO₃ | DME | Good |

Data is generalized from studies on various aryl and heteroarylboronic acids to illustrate common trends.

Beyond the catalyst, base, and solvent, other reaction parameters such as temperature and reactant concentration play a vital role in the kinetics and selectivity of the Suzuki-Miyaura coupling.

Temperature is a key parameter influencing the reaction rate. nih.gov While some highly active catalyst systems can promote coupling at room temperature, many reactions involving heteroarylboronic acids require heating, typically in the range of 80-110 °C, to achieve a reasonable reaction rate. researchgate.net However, elevated temperatures can also accelerate the rate of boronic acid decomposition. wikipedia.org Therefore, the optimal temperature is one that allows for efficient coupling within a reasonable timeframe while minimizing the degradation of the starting material.

The stoichiometry of the reactants is another important consideration. Often, a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is used to compensate for any homocoupling of the boronic acid or its decomposition via protodeboronation, thereby ensuring the complete consumption of the more valuable electrophilic partner. nih.gov

For substrates containing multiple reactive sites, the selectivity of the coupling is a major concern. duke.edursc.orgrsc.org In the case of this compound, which has a single boronic acid group, intramolecular selectivity is not an issue. However, chemoselectivity can be relevant when the coupling partner contains multiple electrophilic sites (e.g., dihaloarenes) or other functional groups that could potentially react. The choice of catalyst and reaction conditions can often be tuned to favor reaction at the most reactive site.

Other Metal-Catalyzed Cross-Coupling Platforms (e.g., Rhodium-catalyzed additions)

While the Suzuki-Miyaura reaction is the most common application for arylboronic acids, other transition metals can also catalyze transformations involving these reagents. Rhodium catalysts, for example, are known to mediate the 1,2-addition of arylboronic acids to aldehydes and ketones and the 1,4-conjugate addition to α,β-unsaturated systems. nih.govrug.nluclouvain.be

These reactions provide an alternative pathway to carbon-carbon bond formation, leading to chiral tertiary alcohols or functionalized carbonyl compounds. nih.gov The mechanism of these rhodium-catalyzed additions differs from the palladium-catalyzed Suzuki cycle and typically involves the formation of an aryl-rhodium species that then acts as the nucleophile. The development of chiral ligands for rhodium allows for these additions to be performed enantioselectively. While specific examples involving this compound are not prominent in the literature, the general reactivity of arylboronic acids suggests that it could potentially serve as a substrate in such rhodium-catalyzed processes. cuny.edu

Protodeboronation Pathways of Thienylboronic Acids

A significant competing side reaction in the cross-coupling of thienylboronic acids is protodeboronation (also called protodeborylation). This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of the corresponding unsubstituted thiophene (in this case, 2-morpholinothiophene) and boric acid. wikipedia.org

Protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aryl group. wikipedia.orgnih.gov For thienylboronic acids, this decomposition pathway can be particularly problematic under the basic conditions typically required for Suzuki-Miyaura coupling. researchgate.neted.ac.uk

Mechanistic studies have identified several pathways for protodeboronation in aqueous media:

Acid-Catalyzed Pathway: Under acidic conditions, the reaction can proceed through the protonation of the aromatic ring followed by the cleavage of the C-B bond.

Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form [ArB(OH)₃]⁻. This species can then react with a proton source, such as water, leading to the cleavage of the C-B bond. wikipedia.org This pathway is particularly relevant to Suzuki-Miyaura conditions. The rate of base-catalyzed protodeboronation is often fastest at high pH. ed.ac.uk

The electronic properties of substituents on the thiophene ring influence the stability of the boronic acid. Electron-withdrawing groups can sometimes stabilize the boronic acid, while electron-donating groups, such as the morpholino group in this compound, may increase the electron density of the thiophene ring, potentially affecting its susceptibility to protodeboronation. The presence of heteroatoms within the aromatic ring can also lead to complex pH-rate profiles and alternative decomposition pathways. nih.gov

Strategies to mitigate protodeboronation include:

Using highly active catalysts that promote the desired cross-coupling at a much faster rate than the decomposition.

Careful optimization of the base and reaction temperature to find a compromise between reactivity and stability.

Employing boronic acid derivatives, such as MIDA boronates or organotrifluoroborates, which exhibit greater stability and undergo a "slow release" of the active boronic acid under the reaction conditions. nih.govresearchgate.net

Understanding the propensity of this compound to undergo protodeboronation is key to developing robust and high-yielding cross-coupling protocols.

Factors Influencing Protodeboronation Rates

Protodeboronation is a significant side reaction that can diminish the efficiency of cross-coupling reactions involving this compound. The rate of this process is highly sensitive to several factors, including pH, UV irradiation, and the presence of acidic or basic conditions.

pH Sensitivity: The pH of the reaction medium plays a crucial role in the stability of arylboronic acids. Thienylboronic acids, in particular, have been reported to undergo rapid protodeboronation at pH > 10. researchgate.net This is problematic as many Suzuki-Miyaura cross-coupling reactions are performed under basic conditions to facilitate transmetalation. The morpholine (B109124) substituent in this compound, being a basic nitrogen-containing heterocycle, can form zwitterionic species under neutral pH conditions, which may influence the rate of protodeboronation. wikipedia.org

UV Irradiation: Exposure to UV irradiation is another factor that can induce protodeboronation in arylboronic acids. researchgate.net While specific studies on this compound are not available, it is reasonable to infer that photochemical decomposition pathways may exist for this compound as well.

Acidic and Basic Conditions: Both acidic and basic media can promote protodeboronation. Acid-promoted protodeboronation of arylboronic acids can occur in the absence of metal catalysts. researchgate.net Conversely, as mentioned, basic conditions, which are common in cross-coupling reactions, can also accelerate the decomposition of thienylboronic acids. researchgate.net

| Factor | Effect on Protodeboronation Rate | Underlying Mechanism (General) |

|---|---|---|

| High pH (>10) | Increases | Formation of the more reactive boronate anion. researchgate.neted.ac.uk |

| Acidic Conditions | Increases | Protonolysis of the carbon-boron bond. researchgate.net |

| UV Irradiation | Increases | Photochemical decomposition pathways. researchgate.net |

| Neutral pH (for basic heterocycles) | Can Increase | Formation of reactive zwitterionic intermediates. wikipedia.org |

Mechanistic Elucidation of Protodeboronation

Understanding the mechanism of protodeboronation is key to developing strategies for its mitigation. ¹¹B NMR spectroscopy is a powerful tool for studying boron-containing compounds and can provide valuable insights into the speciation of boronic acids in solution and the mechanism of their decomposition.

For instance, mechanistic studies on the AlCl₃-mediated protodeboronation of arylboronic acids using ¹¹B NMR spectroscopy suggest that the reaction may proceed through the initial activation of boron by coordination of the Lewis acid to an oxygen atom of the arylboronic acid. researchgate.net In the context of this compound, ¹¹B NMR could be employed to monitor the change in the chemical shift of the boron atom under various pH conditions and in the presence of different additives to understand the formation of intermediates leading to protodeboronation. The speciation of basic heteroaromatic boronic acids, which can exist in zwitterionic forms, has been studied using kinetic models and can be correlated with their protodeboronation rates as a function of pH. wikipedia.orged.ac.uk

Strategies for Mitigation of Protodeboronation in Synthetic Applications

Given the susceptibility of this compound to protodeboronation, several strategies can be employed to minimize this side reaction during its use in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Use of Highly Active Catalysts: A key to successful cross-couplings with thienylboronic acids is the use of a highly active catalyst system. This allows the desired cross-coupling reaction to proceed at a much faster rate than the competing protodeboronation. researchgate.netntnu.no

Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature can significantly impact the outcome of the reaction. For instance, using milder bases or running the reaction at lower temperatures can help to suppress protodeboronation. nih.gov

Use of Boronic Esters: Boronic acids can be converted to their corresponding esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, which often exhibit greater stability. ed.ac.ukrsc.org These esters can then be used directly in cross-coupling reactions, sometimes under conditions that promote a slow release of the active boronic acid.

Anhydrous Conditions: Performing the reaction under anhydrous conditions can circumvent the aqueous decomposition pathways of the boronic acid. ed.ac.uk

| Strategy | Description | Example |

|---|---|---|

| Highly Active Catalysts | Employing catalyst systems that promote rapid cross-coupling over protodeboronation. researchgate.netntnu.no | Use of palladium catalysts with bulky phosphine ligands. |

| Reaction Optimization | Fine-tuning of base, solvent, and temperature to disfavor protodeboronation. nih.gov | Screening different bases and solvent systems. |

| Boronic Esters | Conversion of the boronic acid to a more stable ester derivative. ed.ac.ukrsc.org | Synthesis of the corresponding pinacol or MIDA boronate ester. |

| Anhydrous Conditions | Elimination of water to prevent aqueous decomposition pathways. ed.ac.uk | Use of dry solvents and reagents. |

Electrophilic and Nucleophilic Reactions of the Boronic Acid Moiety

The boronic acid group in this compound can participate in both electrophilic and nucleophilic reactions. The boron atom is electron-deficient and acts as a Lewis acid, making it susceptible to nucleophilic attack. This is a key step in the transmetalation process of the Suzuki-Miyaura reaction, where a nucleophilic base coordinates to the boron atom.

Conversely, the organic substituent attached to the boron atom can be considered the nucleophilic partner in the cross-coupling reaction, as it is transferred to the electrophilic palladium center. Beyond cross-coupling, boronic acids can undergo other transformations. For example, they can be converted to a variety of other functional groups, highlighting their versatility as synthetic intermediates.

Intramolecular Cyclization and Isomerization Processes

Certain substituted boronic acids are known to undergo intramolecular cyclization reactions. For instance, 2-formylphenylboronic acids can exist in equilibrium with their cyclic hemiacetal form, a 3-hydroxybenzoxaborole. mdpi.com While there is no direct evidence for this compound undergoing such a transformation, the potential for intramolecular interactions should be considered, especially if reactive functional groups are present on the morpholine or thiophene rings that could interact with the boronic acid moiety.

Reactivity Analysis of the Thiophene Ring and Morpholine Substituent

The thiophene ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. nih.gov The positions on the thiophene ring have different reactivities, with the 2- and 5-positions being the most activated. In this compound, one of these positions is occupied by the boronic acid group, and the other by the morpholine substituent.

The morpholine group, connected to the thiophene ring via its nitrogen atom, is an electron-donating group due to the lone pair of electrons on the nitrogen. This electron-donating character further activates the thiophene ring towards electrophilic attack. The morpholine moiety itself is a saturated heterocycle and is generally less reactive than the aromatic thiophene ring, though the nitrogen atom can act as a base or a nucleophile. jchemrev.com The presence of the morpholine substituent can also influence the metabolic stability and pharmacokinetic properties of molecules containing this scaffold. nih.gov

Applications of 5 Morpholinothiophen 2 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.net (5-Morpholinothiophen-2-yl)boronic acid serves as an excellent coupling partner in these reactions for the synthesis of a variety of complex heterocyclic systems. The electron-donating nature of the morpholine (B109124) group can influence the reactivity of the thiophene (B33073) ring and the properties of the resulting coupled products.

For instance, this boronic acid can be coupled with various halogenated heterocycles to introduce the morpholinothiophene moiety. nih.gov Such reactions are pivotal in the synthesis of novel scaffolds for drug discovery and materials science. nih.gov The general scheme for such a transformation involves the reaction of this compound with a heterocyclic halide in the presence of a palladium catalyst and a base.

A variety of heterocyclic systems can be synthesized using this methodology, including substituted pyridines, pyrimidines, and other fused ring systems. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity in these coupling reactions. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Heterocyclic Halide | Catalyst | Base | Solvent | Product | Yield (%) |

| 2,6-Dibromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,6-Di(5-morpholinothiophen-2-yl)pyridine | Not specified |

| 5-Bromo-2-chloropyrimidine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 5-(5-Morpholinothiophen-2-yl)-2-chloropyrimidine | Not specified |

| 2-Bromothiophene | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 2-(5-Morpholinothiophen-2-yl)thiophene | Not specified |

Synthesis of π-Conjugated Materials and Functional Polymers

The development of novel π-conjugated materials is a rapidly growing field, driven by their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Thiophene-based polymers are particularly promising due to their excellent charge transport properties and environmental stability. rsc.org

This compound can be utilized as a monomer in Suzuki polycondensation reactions to synthesize well-defined π-conjugated polymers. researchgate.net The incorporation of the morpholine group can modulate the electronic properties, solubility, and solid-state packing of the resulting polymers, thereby influencing their performance in electronic devices.

The general approach involves the polymerization of a dihaloaromatic monomer with a diboronic acid or a boronic acid ester monomer, such as a derivative of this compound. The choice of comonomer allows for the fine-tuning of the polymer's electronic and optical properties. For example, copolymerization with an electron-accepting monomer can lead to donor-acceptor polymers with low bandgaps, which are desirable for OPV applications. frontiersin.org

Table 2: Potential π-Conjugated Polymers from this compound Derivatives

| Dihalo Comonomer | Polymer Structure | Potential Application |

| 2,5-Dibromothiophene (B18171) | Poly(5-morpholinothiophen-2,5-diyl) | OFETs |

| 4,7-Dibromobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole | Donor-Acceptor Copolymer | OPVs |

| 9,9-Dioctyl-2,7-dibromofluorene | Blue-Emitting Copolymer | OLEDs |

Role as a Key Intermediate in the Assembly of Complex Organic Architectures

Beyond its direct use in coupling reactions, this compound serves as a crucial intermediate in multi-step syntheses of complex organic molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net The boronic acid functionality can be readily transformed into other functional groups, or the morpholinothiophene core can be further elaborated.

In the synthesis of bioactive molecules, the introduction of the morpholinothiophene unit can significantly impact the pharmacological properties of the target compound. nih.gov The morpholine group, in particular, is a common motif in many approved drugs, often improving solubility and pharmacokinetic profiles.

The versatility of boronic acids allows for their participation in a wide range of chemical transformations, making them valuable precursors in the strategic assembly of complex targets. rsc.org For example, the boronic acid can be converted to a hydroxyl group, a halogen, or other functionalities, providing a handle for further synthetic manipulations.

Regiospecific Isotopic Labeling through Deuterodeboronation (e.g., using D₂O)

Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolic research, and quantitative bioassays. Deuterodeboronation, the replacement of a boronic acid group with a deuterium (B1214612) atom, provides a powerful method for the site-specific introduction of deuterium.

Development of Novel Synthetic Building Blocks

This compound itself is a valuable building block, and it can also serve as a precursor for the synthesis of other novel synthetic intermediates. The reactivity of the boronic acid group and the thiophene ring allows for a variety of chemical modifications, leading to a diverse range of functionalized morpholinothiophene derivatives. researchgate.net

For example, the boronic acid can be converted into its corresponding boronic ester, such as a pinacol (B44631) ester, which can offer advantages in terms of stability and reactivity in certain applications. researchgate.net Furthermore, the thiophene ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. These new building blocks can then be used in the synthesis of a wide array of complex molecules with tailored properties for applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Computational and Theoretical Investigations Pertaining to 5 Morpholinothiophen 2 Yl Boronic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict their reactivity. For (5-Morpholinothiophen-2-yl)boronic acid, DFT calculations can illuminate how the interplay between the electron-rich thiophene (B33073) ring, the electron-donating morpholino group, and the electrophilic boronic acid moiety governs its chemical behavior.

The morpholino substituent, connected to the thiophene ring via its nitrogen atom, acts as a strong electron-donating group through resonance. This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO) and generally decreases the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced HOMO-LUMO gap. This smaller energy gap suggests that the molecule could be more reactive and susceptible to electronic excitation compared to unsubstituted thiophene boronic acid.

DFT calculations on related morpholine-thiophene hybrids have shown that the morpholine (B109124) ring significantly influences the electronic distribution. frontiersin.orgnih.gov Molecular Electrostatic Potential (MEP) maps derived from DFT would likely show a region of high electron density (negative potential) around the morpholine's oxygen atom and the thiophene ring, while the boron atom of the boronic acid group would be characterized by a positive electrostatic potential, highlighting its Lewis acidic nature. This electronic distribution is critical for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Systems

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV to -6.0 eV | Influences electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | -1.0 eV to -1.5 eV | Relates to electron-accepting ability and susceptibility to reduction. |

| HOMO-LUMO Gap | 4.0 eV to 5.0 eV | Correlates with chemical reactivity and electronic transition energies. |

Note: These values are estimations based on DFT studies of structurally similar thiophene derivatives and are presented for illustrative purposes.

Mechanistic Modeling of Cross-Coupling and Protodeboronation Pathways

This compound is a potential substrate for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming methodology. Computational modeling, particularly with DFT, can elucidate the intricate mechanism of this reaction, which involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org The electron-donating morpholino group is expected to influence the transmetalation step, which is often rate-determining. By increasing the electron density on the thiophene ring, the morpholino group can enhance the nucleophilicity of the ipso-carbon attached to the boron, potentially accelerating the transfer of the aryl group to the palladium center. nih.gov However, steric hindrance from the bulky morpholino group could also play a role in the approach to the palladium complex.

A significant competing reaction for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. wikipedia.org This undesired side reaction reduces the yield of cross-coupling products. Mechanistic studies on the protodeboronation of various heteroaryl boronic acids have revealed multiple pathways, with rates being highly dependent on pH and the electronic nature of the heteroaryl ring. ed.ac.uknih.govacs.org For electron-rich systems like this compound, the increased electron density at the ipso-carbon could potentially increase its susceptibility to electrophilic attack by a proton, thereby accelerating protodeboronation, especially under acidic conditions. DFT calculations can model the transition states for different proposed protodeboronation pathways, helping to predict the conditions under which the molecule is most stable. ed.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its reactivity and intermolecular interactions. Conformational analysis can be performed using computational methods to determine the most stable arrangements of its constituent parts. The morpholine ring typically adopts a chair conformation. nih.gov The orientation of the morpholine ring relative to the thiophene ring, and the rotation around the C-B bond of the boronic acid group, are key conformational variables.

Computational studies on similar biaryl and aryl-carbonyl systems show that the preferred conformation is a balance between steric hindrance and electronic effects like resonance. nih.govplos.org For this compound, there will be a rotational barrier for the C(thiophene)-N(morpholine) bond and the C(thiophene)-B(boronic acid) bond. The global minimum energy conformation would likely involve a non-planar arrangement to minimize steric clashes between the morpholino group, the boronic acid, and adjacent hydrogen atoms on the thiophene ring.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution. nih.gov MD simulations model the movement of atoms over time, considering solvent effects explicitly. An MD simulation of this compound in an aqueous solution would reveal information about its solvation shell, the dynamics of hydrogen bonding between the boronic acid's hydroxyl groups and water, and the conformational flexibility of the entire molecule in a condensed phase. semanticscholar.org

Theoretical Studies of Isomerization Processes and Tautomerism

Theoretical studies can predict the feasibility of various isomerization and tautomeric processes. For the thiophene moiety, photochemical isomerization is a known process that can lead to the rearrangement of ring atoms. Computational studies on substituted thiophenes have explored various mechanisms for these phototranspositions, often involving high-energy intermediates and conical intersections. frontiersin.org While these reactions typically require UV irradiation, understanding these pathways is important for assessing the photostability of the molecule.

The boronic acid group itself can undergo tautomerization. In solution and in the solid state, boronic acids can exist in equilibrium with various condensed forms, most notably the trimeric anhydride (B1165640) known as a boroxine (B1236090). They can also exist as tetrahedral boronate species in the presence of Lewis bases, including water or the nitrogen/oxygen atoms of a neighboring molecule. turkjps.org Ab initio and DFT calculations can be used to determine the relative energies of these different tautomers and condensed forms, providing insight into which species is likely to predominate under specific conditions (e.g., in aqueous solution vs. an aprotic solvent). turkjps.orgmdpi.com

Table 2: Potential Tautomeric and Condensed Forms of this compound

| Form | Description | Conditions Favoring Formation |

|---|---|---|

| Monomeric Boronic Acid | R-B(OH)₂ | Dilute aqueous solution |

| Boronate Anion | R-B(OH)₃⁻ | Basic aqueous solution (pH > pKa) |

Intermolecular Interactions and Self-Assembly Propensities

The way this compound molecules interact with each other dictates their properties in the solid state and their potential to form supramolecular structures in solution. The molecule possesses several functional groups capable of engaging in strong intermolecular interactions.

The boronic acid group is a potent hydrogen bond donor (two O-H groups) and acceptor (the oxygen atoms). It is well-known for forming dimeric structures through a pair of O-H···O hydrogen bonds. The morpholine moiety contains a hydrogen bond acceptor (the oxygen atom) and potentially a weak N-H acceptor site if protonated. ed.ac.uknih.govresearchgate.net These hydrogen bonding capabilities suggest that the molecule could form extensive networks in the solid state, influencing its crystal packing. mdpi.com

Furthermore, boronic acids are known to self-assemble into a variety of architectures, including macrocycles, polymers, and other organized structures, often driven by the reversible formation of boronate esters with diols or through boroxine formation. msu.edu The amphiphilic nature of this compound, with its hydrophobic thiophene core and more hydrophilic morpholine and boronic acid groups, could lead to self-assembly into micelles or vesicles in aqueous media. nih.govresearchgate.netnih.gov Computational modeling can be used to predict the geometry and stability of potential dimers and larger aggregates, clarifying the dominant forces (e.g., hydrogen bonding vs. π-stacking of thiophene rings) that drive the self-assembly process.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for (5-Morpholinothiophen-2-yl)boronic Acid Transformations

The efficiency and selectivity of reactions involving this compound are heavily reliant on the catalytic system employed. Future research will likely focus on the design and implementation of novel catalysts that can overcome current limitations and expand the reaction scope.

Key Research Thrusts:

High-Turnover Catalysts: Development of catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) to reduce catalyst loading, minimize costs, and simplify purification processes.

Ligand Design: Synthesis of new ligands for transition metal catalysts (e.g., palladium, nickel, copper) that can enhance catalytic activity, improve stability, and control stereoselectivity in asymmetric transformations.

Nanocatalysis: Exploration of metallic nanoparticles as catalysts, which can offer high surface area-to-volume ratios and unique reactivity profiles.

Photoredox Catalysis: Harnessing the power of visible light to drive novel cross-coupling reactions of this compound under mild conditions.

| Catalyst System | Focus Area | Potential Advantages |

| Palladium-based | Ligand Design | High efficiency, broad functional group tolerance |

| Nickel-based | Cross-coupling | Lower cost, unique reactivity with challenging substrates |

| Copper-based | C-N & C-O coupling | Abundant, cost-effective |

| Nanoparticles | Heterogeneous Catalysis | Recyclability, ease of separation |

| Photoredox | Mild Reaction Conditions | Access to novel reaction pathways, high selectivity |

Exploration of New Reaction Methodologies and Unconventional Reactivities

Beyond traditional Suzuki-Miyaura cross-coupling reactions, researchers are actively seeking to uncover new reaction pathways for this compound. This involves exploring its reactivity under unconventional conditions and with a broader range of reaction partners.

Emerging Methodologies:

C-H Activation: Direct functionalization of C-H bonds using this compound as a coupling partner, offering a more atom-economical approach to molecule synthesis.

Decarboxylative Coupling: Utilizing carboxylic acids as coupling partners in place of traditional organohalides.

Electrochemical Synthesis: Employing electrochemical methods to mediate cross-coupling reactions, reducing the need for chemical oxidants and reductants.

Mechanochemistry: Using mechanical force (e.g., ball milling) to drive reactions in the solid state, often in the absence of solvents.

Sustainable and Green Chemistry Approaches in the Synthesis and Utilization of Boronic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov Future efforts will focus on making the synthesis and application of this compound more environmentally benign. mdpi.com This involves minimizing waste, reducing energy consumption, and using renewable resources. mdpi.com

Green Chemistry Strategies:

Renewable Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. mdpi.com

Catalyst Recycling: Implementing strategies for the recovery and reuse of expensive transition metal catalysts.

| Green Chemistry Principle | Application to Boronic Acid Chemistry |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials. |

| Less Hazardous Synthesis | Using and generating substances with little to no toxicity. |

| Safer Solvents | Utilizing benign solvents or solvent-free conditions. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Renewable Feedstocks | Sourcing starting materials from renewable resources. |

Integration of this compound Chemistry into Flow Systems

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. Integrating the synthesis and reactions of this compound into flow systems is a promising area for future development. mdpi.com

Advantages of Flow Chemistry:

Improved Safety: Smaller reaction volumes and better temperature control minimize the risks associated with highly exothermic or hazardous reactions.

Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production without the need for extensive re-optimization.

Automation: Integration with automated systems allows for high-throughput screening of reaction conditions and library synthesis.

A recent example demonstrated the continuous flow synthesis of nitrofuran pharmaceuticals, highlighting the potential for this technology in producing complex molecules safely and efficiently.

Discovery of New Chemical Space through Derivatization and Scaffold Hybridization

This compound serves as a valuable starting point for the creation of diverse molecular architectures. Future research will undoubtedly focus on its derivatization and incorporation into hybrid scaffolds to explore new areas of chemical space and identify compounds with novel biological activities. The derivatization of molecules is a key strategy in medicinal chemistry to optimize properties and explore structure-activity relationships. nih.gov

Strategies for Expanding Chemical Space:

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to generate large libraries of derivatives for biological screening.

Scaffold Hopping: Replacing the morpholinothiophene core with other heterocyclic systems while retaining the boronic acid functionality for further coupling reactions.

Fragment-Based Drug Discovery: Using the this compound moiety as a fragment to build more complex and potent drug candidates.

Bioisosteric Replacement: Systematically replacing the morpholine (B109124) or thiophene (B33073) rings with other groups to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

The synthesis of compounds like 5-trifluoromethyl-2-formylphenylboronic acid and its exploration for antimicrobial activity showcases how modifications to a core boronic acid structure can lead to promising biological properties. Similarly, the asymmetric synthesis of chiral building blocks from readily available starting materials like levulinic acid demonstrates the power of catalytic transformations in generating valuable, complex molecules.

Q & A

Q. What are the key synthetic strategies for preparing (5-Morpholinothiophen-2-yl)boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of arylboronic acids like this compound typically involves cross-coupling reactions, such as Miyaura borylation, where halogenated precursors react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common for aryl halides .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

- Purification challenges : Boronic acids are prone to protodeboronation; silica gel chromatography or recrystallization in non-acidic solvents is recommended .

Q. How can researchers mitigate interference from boronic acid trimerization during mass spectrometric analysis?

Methodological Answer: Boronic acids readily form boroxine trimers via dehydration, complicating MS analysis. Strategies include:

- Derivatization : Convert boronic acids to stable esters (e.g., pinacol esters) prior to analysis .

- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for MALDI-MS to promote in situ esterification, suppressing trimerization .

- LC-MS/MS optimization : Triple quadrupole systems in MRM mode improve sensitivity for underivatized species, with mobile phases adjusted to pH 7–8 to stabilize boronic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholino-thiophene substituent influence the binding kinetics of this compound with diols?

Methodological Answer: The morpholino group introduces steric hindrance and electron-donating effects, altering binding dynamics:

- Steric effects : Bulky substituents reduce binding rates with large diols (e.g., polysaccharides) but enhance selectivity for smaller targets like catechols .

- Electronic effects : Electron-rich boronic acids (e.g., morpholino derivatives) exhibit lower pKₐ, favoring faster esterification with diols at physiological pH .

- Kinetic profiling : Stopped-flow fluorescence assays quantify association/dissociation rates (e.g., kon ~10³–10⁴ M⁻¹s⁻¹ for fructose) .

Q. What computational approaches predict the proteasome-inhibiting activity of this compound analogs?

Methodological Answer: Structure-based drug design (SBDD) and molecular dynamics (MD) simulations are critical:

- Docking studies : Align boronic acid moieties with catalytic threonine residues in the 20S proteasome subunit (e.g., PDB: 5LF3) .

- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values; morpholino groups enhance solubility but may reduce binding affinity .

- Free-energy perturbation (FEP) : Predicts ΔG changes for boronate ester formation in enzyme active sites .

Q. Can this compound be integrated into stimuli-responsive hydrogels for controlled drug delivery?

Methodological Answer: Yes, via dynamic boronate ester bonds with polysaccharides (e.g., hyaluronic acid):

- pH responsiveness : Esters dissociate at acidic pH (e.g., tumor microenvironments), releasing payloads .

- Glucose sensitivity : Competitive displacement by endogenous glucose enables insulin delivery systems .

- Photoresponsive tuning : Azobenzene-boronic acid conjugates enable light-controlled hydrogel stiffness (λ = 450 nm for Z-isomer activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.